molecular formula C13H11ClFN3O B2988297 2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034445-50-4

2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No. B2988297
CAS RN: 2034445-50-4
M. Wt: 279.7
InChI Key: QTQNBPDUTFCAPQ-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is an organic compound that belongs to the class of 2-halobenzoic acids and derivatives . It is used as an intermediate in the synthesis of benzamide scaffolds, which are potent antagonists against P2X7 receptors .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide”, involves using pyrimidifen as a template according to bioisosterism . The optimal structure of the pyridine group was 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Molecular Structure Analysis

The molecular structure of “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is influenced by the optimal structures of the pyridine and pyrimidine groups, as well as the spatial configuration of the carbon atoms connected to R3 .


Chemical Reactions Analysis

The chemical reactions involving “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” include nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

  • Photophysical Properties and Molecular Docking Analysis :

    • A study by Bonacorso et al. (2019) discussed novel aryl(heteroaryl)-substituted (pyrimidyl)benzamide-based BF2 complexes, which included the use of N-(pyrimidin-2-yl)benzamides. These complexes were characterized for their photophysical properties, BSA-binding experiments, and molecular docking studies, providing insights into their potential applications in scientific research involving organoboron complexes (Bonacorso et al., 2019).
  • Gene Expression Inhibitors :

    • Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This study provides valuable information on the molecular modifications of pyrimidine derivatives for potential therapeutic applications (Palanki et al., 2000).
  • Synthesis of Pyrimidinedione Derivatives for Antitumor Activity :

    • Liu et al. (2015) synthesized a series of pyrimidinedione derivatives and evaluated their antiproliferative activity, apoptosis induction, and HDAC6 inhibitory activity in colorectal cancer HCT116 cells. This research highlights the potential of pyrimidine derivatives in the development of antitumor compounds (Liu et al., 2015).
  • Anti-HIV-1 Agents :

    • Nawrozkij et al. (2008) described a series of dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs) with 2-chloro-6-fluoro substitution, demonstrating inhibitory activity against HIV-1. This study provides insights into the structure-activity relationship and potential clinical relevance of these pyrimidine derivatives in the treatment of HIV-1 (Nawrozkij et al., 2008).
  • Antifungal Activity of Pyrimidine Derivatives :

    • Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities. Compounds showed significant activity against various fungal strains, highlighting the potential application of these derivatives in antifungal research (Wu et al., 2021).
  • KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment :

    • Amato et al. (2011) identified N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including a compound with a 2-chloro-pyrimidin-5-yl substitution, demonstrating activity in rodent models of epilepsy and pain. This research offers valuable insights into the development of new treatments for epilepsy (Amato et al., 2011).

Safety And Hazards

While the specific safety and hazards of “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” are not explicitly mentioned in the retrieved papers, it’s important to note that similar compounds can cause severe skin burns, eye damage, and can be harmful if swallowed .

Future Directions

The future directions for the research and development of “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” and similar compounds could involve further exploration of their fungicidal activity, particularly in controlling corn rust . Additionally, the development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in modern agricultural production .

properties

IUPAC Name

2-chloro-6-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c14-10-2-1-3-11(15)12(10)13(19)18-5-4-9-6-16-8-17-7-9/h1-3,6-8H,4-5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQNBPDUTFCAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CN=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide

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